1-Chloro-2,3,5,6-tetrafluoro-4-[(4-methylphenyl)sulfanyl]benzene
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Overview
Description
1-Chloro-2,3,5,6-tetrafluoro-4-[(4-methylphenyl)sulfanyl]benzene is an aromatic compound characterized by the presence of chlorine, fluorine, and a sulfanyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2,3,5,6-tetrafluoro-4-[(4-methylphenyl)sulfanyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with 1-chloro-2,3,5,6-tetrafluorobenzene and 4-methylthiophenol.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable base, such as potassium carbonate, is used to deprotonate the thiol group of 4-methylthiophenol.
Coupling Reaction: The deprotonated thiol group then undergoes a nucleophilic aromatic substitution reaction with 1-chloro-2,3,5,6-tetrafluorobenzene, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2,3,5,6-tetrafluoro-4-[(4-methylphenyl)sulfanyl]benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfanyl group can be oxidized to a sulfoxide or sulfone, and reduced back to the thiol form.
Coupling Reactions: The aromatic ring can participate in coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, alcohols, and thiols. Conditions often involve the use of bases and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation: Sulfoxides and sulfones are the major products.
Reduction: Thiol derivatives are formed.
Scientific Research Applications
1-Chloro-2,3,5,6-tetrafluoro-4-[(4-methylphenyl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Chloro-2,3,5,6-tetrafluoro-4-[(4-methylphenyl)sulfanyl]benzene involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles. The sulfanyl group can undergo redox reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, such as in biological systems or synthetic applications.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2,3,5,6-tetrafluorobenzene: Lacks the sulfanyl group, making it less versatile in certain reactions.
4-Methylthiophenol: Contains the sulfanyl group but lacks the chlorine and fluorine atoms, resulting in different reactivity.
1-Chloro-4-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of the sulfanyl group, leading to different chemical properties.
Uniqueness
1-Chloro-2,3,5,6-tetrafluoro-4-[(4-methylphenyl)sulfanyl]benzene is unique due to the combination of chlorine, fluorine, and sulfanyl groups on the benzene ring. This combination imparts distinct reactivity and properties, making it valuable for specific applications in synthesis, materials science, and potential biological activity.
Properties
CAS No. |
106241-31-0 |
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Molecular Formula |
C13H7ClF4S |
Molecular Weight |
306.71 g/mol |
IUPAC Name |
1-chloro-2,3,5,6-tetrafluoro-4-(4-methylphenyl)sulfanylbenzene |
InChI |
InChI=1S/C13H7ClF4S/c1-6-2-4-7(5-3-6)19-13-11(17)9(15)8(14)10(16)12(13)18/h2-5H,1H3 |
InChI Key |
UEWQQZJXPYFECN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C(=C(C(=C2F)F)Cl)F)F |
Origin of Product |
United States |
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